N-(cyclohexylmethyl)-2,4-dimethyl-N-pyridin-2-ylpyrimidine-5-carboxamide
Description
N-(cyclohexylmethyl)-2,4-dimethyl-N-pyridin-2-ylpyrimidine-5-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a cyclohexylmethyl group, a pyridin-2-yl group, and a pyrimidine-5-carboxamide moiety, contributes to its distinctive chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2,4-dimethyl-N-pyridin-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-17(12-21-15(2)22-14)19(24)23(18-10-6-7-11-20-18)13-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHFSLBYYZKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(CC2CCCCC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-2,4-dimethyl-N-pyridin-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through an alkylation reaction using cyclohexylmethyl halides in the presence of a base.
Final Coupling: The final coupling step involves the formation of the carboxamide moiety through an amide bond formation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine or pyridine rings, potentially leading to the formation of dihydropyrimidine or dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrimidine, dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Preliminary studies suggest that the compound may have pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2,4-dimethyl-N-pyridin-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-2,4-dimethyl-N-pyridin-2-ylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives that have similar structures but different substituents. Some similar compounds include:
This compound analogs: These compounds have variations in the substituents on the pyrimidine or pyridine rings.
Other pyrimidine derivatives: Compounds such as 2,4-dimethylpyrimidine and pyridin-2-ylpyrimidine derivatives.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
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